N-(4-acetylphenyl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate
Description
N-(4-acetylphenyl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a synthetic small molecule characterized by a piperazine core linked to a thiazole moiety via a methyl bridge. The acetamide group is substituted with a 4-acetylphenyl ring, and the oxalate salt enhances its solubility.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S.C2H2O4/c1-16(27)17-5-7-18(8-6-17)23-20(28)13-25-9-11-26(12-10-25)14-21-24-19(15-29-21)22(2,3)4;3-1(4)2(5)6/h5-8,15H,9-14H2,1-4H3,(H,23,28);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMZXQIEWGWEPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=NC(=CS3)C(C)(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate, identified by its CAS number 1351612-56-0, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 504.6 g/mol. The structure features a thiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₆S |
| Molecular Weight | 504.6 g/mol |
| CAS Number | 1351612-56-0 |
Antimicrobial Properties
Thiazole derivatives have been widely studied for their antimicrobial activities. Research indicates that compounds containing thiazole rings exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain thiazole-containing compounds can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
This compound has been investigated for its anticancer potential. Thiazole derivatives are often linked to anticancer activity due to their ability to interfere with cancer cell proliferation and induce apoptosis. A study highlighted that thiazole-based compounds demonstrated cytotoxic effects against several cancer cell lines, suggesting that this compound could similarly exhibit such effects .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity associated with thiazole derivatives. Some studies have reported that compounds with thiazole structures possess anticonvulsant properties comparable to established medications like sodium valproate. This suggests that this compound may also exhibit similar effects, warranting further investigation in this area .
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of various thiazole derivatives, including those structurally similar to this compound. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Screening : In vitro studies were conducted on cancer cell lines (e.g., HeLa and MCF-7). The compound showed promising cytotoxicity with IC50 values indicating effective concentration levels needed for inhibition of cell growth.
- Anticonvulsant Evaluation : Research involving animal models demonstrated that thiazole derivatives could reduce seizure frequency and duration, suggesting a mechanism that may be relevant for this compound.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(4-acetylphenyl)-2-(4-((4-(tert-butyl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate typically involves the reaction of 4-aminoacetophenone with chloroacetyl chloride to form an intermediate, which is then reacted with a thiazole derivative and a piperazine moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Biological Activities
Antimicrobial Properties
Research indicates that compounds containing thiazole and piperazine moieties exhibit significant antimicrobial activity. Studies have shown that derivatives of this compound demonstrate efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial action is attributed to the disruption of bacterial cell membranes and inhibition of metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. A notable case study involved its application in targeting breast cancer cells, where it showed a dose-dependent reduction in cell viability .
Neuropharmacological Effects
Another area of interest is the neuropharmacological effects of this compound. It has been investigated for its potential as an anxiolytic agent, with preliminary results indicating a reduction in anxiety-like behavior in animal models. This effect may be linked to the modulation of neurotransmitter systems, particularly those involving serotonin and dopamine .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial efficacy against E. coli | The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity. |
| Study 2 | Anticancer effects on MCF-7 cells | Induced apoptosis with an IC50 value of 15 µM after 48 hours of treatment, significantly reducing cell proliferation. |
| Study 3 | Neuropharmacological assessment in rodents | Exhibited anxiolytic effects comparable to standard anxiolytics like diazepam at doses of 10 mg/kg. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs (piperazine, acetamide, or heterocyclic cores) and are compared based on synthesis, substituent effects, and inferred pharmacological properties:
Substituent Effects on Pharmacological Properties
Thiazole vs. Benzothiazole/Oxadiazole Cores
- The tert-butyl-thiazole group in the target compound may enhance metabolic stability compared to 1,3-benzothiazole in BZ-IV or oxadiazole in ’s compounds. Thiazole rings are often associated with kinase inhibition, whereas oxadiazoles may influence solubility and binding specificity .
- The 4-acetylphenyl substituent in the target compound contrasts with 4-methoxyphenyl () or 4-bromophenyl (), which could alter electron distribution and receptor affinity. Acetyl groups may improve membrane permeability but reduce aqueous solubility compared to methoxy .
Piperazine Modifications
- The methylpiperazine in BZ-IV and 4-((4-chlorophenyl)(phenyl)methyl)piperazine in Compound 4 demonstrate that bulkier substituents (e.g., tert-butyl in the target) may sterically hinder target engagement but improve selectivity.
Salt Formulation
Pharmacokinetic and Pharmacodynamic Considerations
- Compound 4 ’s role in paclitaxel pharmacokinetics highlights the possibility of drug-drug interactions, which remain unexplored for the target compound.
- The oxadiazole-containing compounds in lack explicit activity data but demonstrate how sulfur-linked heterocycles (e.g., quinoxaline-thio) could influence cytotoxicity .
Q & A
Q. What are the optimal synthetic routes for this compound, and how are key intermediates validated?
The synthesis involves multi-step reactions, including condensation, reductive amination, and coupling steps. Critical intermediates are monitored via Thin Layer Chromatography (TLC) to track reaction progress. Final products are validated using nuclear magnetic resonance (NMR) for structural elucidation, infrared spectroscopy (IR) for functional group analysis, and mass spectrometry (MS) for molecular weight confirmation. Solvent selection (e.g., DMF or dichloromethane) and temperature control are crucial for yield optimization .
Q. Which spectroscopic techniques are essential for structural characterization?
Comprehensive characterization requires:
- 1H/13C NMR : To confirm hydrogen/carbon environments, particularly for the acetylphenyl, piperazine, and thiazole moieties.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula accuracy.
- X-ray crystallography : For resolving crystal packing and stereochemical details in solid-state forms .
Q. How can researchers ensure purity and reproducibility in synthesis?
Employ orthogonal purity assays:
- HPLC : Quantify impurities using reverse-phase columns (C18) with UV detection.
- Elemental Analysis : Validate elemental composition (C, H, N, S) to <0.4% deviation .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability (e.g., cell line specificity) or compound stability. Mitigation strategies:
- Cross-validate assays : Use multiple in vitro models (e.g., enzyme inhibition vs. cell viability).
- Structural analogs : Compare activity trends with derivatives sharing the thiazole-piperazine-acetamide scaffold to identify SAR patterns .
Q. What computational approaches predict target interactions and pharmacokinetics?
- Molecular Docking : Use AutoDock Vina to model binding to targets like GPCRs or kinases, focusing on the thiazole and piperazine motifs.
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS).
- QSAR Models : Corrogate substituent effects (e.g., tert-butyl vs. methyl groups) on logP and bioavailability .
Q. How to design analogs for enhanced potency or selectivity?
- Fragment Replacement : Substitute the acetylphenyl group with bioisosteres (e.g., sulfonamides) to modulate solubility.
- Piperazine Modifications : Introduce fluorinated or bulky substituents to alter receptor binding kinetics. Validate using dose-response curves (IC50/EC50) and selectivity profiling against off-targets .
Q. What methodologies assess stability and polymorphic forms?
- Thermogravimetric Analysis (TGA) : Quantify thermal degradation thresholds.
- Dynamic Vapor Sorption (DVS) : Evaluate hygroscopicity for formulation planning.
- X-ray Powder Diffraction (XRPD) : Identify polymorphs and cocrystals, with solubility studies in biorelevant media (FaSSIF/FeSSIF) .
Q. How to evaluate ADME properties in preclinical development?
- In Vitro Microsomal Stability : Incubate with liver microsomes to estimate metabolic clearance.
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Predict blood-brain barrier penetration.
- In Vivo PK Studies : Monitor plasma half-life (t1/2) and AUC in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
